2-(2,4-Dichlorophenoxy)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)propionamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. The compound has a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propionamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. One common method includes the use of catalysts and solvents to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as refluxing, dehydration, and distillation to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)propionamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of related compounds.
Biology: Studied for its effects on various biological systems and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of agricultural chemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)propionamide involves its interaction with specific molecular targets and pathways. It is known to mimic natural auxins, which are plant hormones, and disrupt normal plant growth processes. This disruption leads to abnormal growth, senescence, and ultimately plant death. The compound’s effects are mediated through its binding to auxin receptors and subsequent activation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dichlorprop: Another herbicide with a similar structure, used for controlling broadleaf weeds.
Fenoxanil: A systemic fungicide used for controlling rice blast.
Uniqueness
2-(2,4-Dichlorophenoxy)propionamide is unique due to its specific molecular structure, which allows it to interact with auxin receptors in plants. This interaction makes it particularly effective as a herbicide, distinguishing it from other similar compounds that may have different modes of action or target different pathways .
Properties
CAS No. |
36984-15-3 |
---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
PCWMWJKZXONNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.